AA38-3

Serine Hydrolase Activity-Based Protein Profiling Target Selectivity

AA38-3 is a uniquely selective serine hydrolase (SH) inhibitor, robustly targeting only ABHD6, ABHD11, and FAAH—as validated by competitive activity-based protein profiling (ABPP) in mouse T-cells. Unlike broad-spectrum agents (e.g., AA26-9, PMSF) that block >20 SHs simultaneously, AA38-3’s restricted profile eliminates confounding off-target effects, enabling definitive phenotypic attribution. It is ideal as a chemical probe for endocannabinoid/lipid signaling studies, as a selectivity benchmark for novel SH inhibitor development, and as a pharmacological complement to genetic manipulation of these three targets. Choose AA38-3 when experimental precision and clean data interpretation are critical.

Molecular Formula C12H14N2O4
Molecular Weight 250.25 g/mol
Cat. No. B10828226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAA38-3
Molecular FormulaC12H14N2O4
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C12H14N2O4/c15-12(13-8-2-1-3-9-13)18-11-6-4-10(5-7-11)14(16)17/h4-7H,1-3,8-9H2
InChIKeyDHSYPQIMNAYLCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AA38-3: A Restricted-Spectrum Serine Hydrolase Inhibitor for Targeted ABHD6, ABHD11, and FAAH Research


AA38-3 (CAS: 65815-76-1), chemically 4-nitrophenyl piperidine-1-carboxylate, is a carbamate-based serine hydrolase (SH) inhibitor [1]. Unlike broad-spectrum SH inhibitors, AA38-3 exhibits a highly restricted target profile, robustly inhibiting only three enzymes from the large serine hydrolase superfamily: α/β-hydrolase domain 6 (ABHD6), ABHD11, and fatty acid amide hydrolase (FAAH) [2]. This selective inhibition was identified and validated using competitive activity-based protein profiling (ABPP) in mouse T-cells [2].

Why Generic Serine Hydrolase Inhibitors Cannot Replace AA38-3 in Targeted Studies


Procuring a generic or broad-spectrum serine hydrolase inhibitor (e.g., AA26-9 or PMSF) as a substitute for AA38-3 introduces significant experimental confounding. AA38-3's value lies in its exceptionally narrow target range. Broad-spectrum inhibitors block dozens of SHs simultaneously [1], making it impossible to attribute a phenotype to the specific inhibition of ABHD6, ABHD11, or FAAH [2]. In contrast, AA38-3's restricted profile [2] allows for more precise interrogation of these three targets, reducing off-target effects and simplifying data interpretation in complex biological systems. The quantitative evidence below substantiates this unique selectivity profile, which is critical for scientific selection.

AA38-3 Procurement Guide: Quantitative Evidence of Selectivity vs. Broad-Spectrum Serine Hydrolase Inhibitors


AA38-3 Exhibits a Significantly Narrower Serine Hydrolase Inhibition Profile than AA26-9 in T-Cell Proteomes

In a direct head-to-head comparison using competitive ABPP-SILAC in mouse T-cell proteomes, AA38-3 (20 μM) robustly inhibited (>75% reduction in activity) only 3 serine hydrolases: ABHD6, ABHD11, and FAAH [1]. In contrast, the comparator AA26-9, a broad-spectrum triazole urea inhibitor, inhibited >75% of the activity of more than 20 serine hydrolases at the same concentration [1]. This demonstrates AA38-3's highly restricted target scope.

Serine Hydrolase Activity-Based Protein Profiling Target Selectivity

AA38-3's ABHD6 Inhibition Contrasts with WWL70's Selective but Distinct Serine Hydrolase Profile

While WWL70 is a selective ABHD6 inhibitor (IC50 70 nM) , it does not inhibit FAAH or ABHD11. AA38-3, in contrast, provides simultaneous inhibition of ABHD6, ABHD11, and FAAH, as validated by ABPP [1]. This difference in target profile means AA38-3 and WWL70 are not interchangeable for studies investigating the overlapping roles of these enzymes in lipid metabolism and signaling.

ABHD6 Inhibitor Endocannabinoid System Lipid Metabolism

AA38-3's FAAH Inhibition is Part of a Multi-Target Profile, Distinct from Potent, Selective FAAH Inhibitors Like PF-04457845

AA38-3 inhibits FAAH activity by >75% at 20 μM in mouse T-cell proteomes [1]. However, it is not a selective FAAH inhibitor. Potent, selective FAAH inhibitors like PF-04457845 (human FAAH IC50 7.2 nM) [2] offer much higher potency and selectivity for FAAH alone. AA38-3 should be selected when the experimental goal requires concurrent inhibition of FAAH along with ABHD6 and ABHD11, rather than maximal FAAH inhibition.

FAAH Inhibitor Endocannabinoid System Pain

Optimal Research Applications for AA38-3 Based on Its Defined Selectivity Profile


Functional Interrogation of ABHD6, ABHD11, and FAAH in Lipid Metabolism and Signaling

AA38-3 is ideally suited for use as a chemical probe in cell-based assays (e.g., T-cells, as validated by ABPP [1]) to simultaneously inhibit ABHD6, ABHD11, and FAAH. This allows researchers to investigate the combined and individual roles of these three enzymes in endocannabinoid and lipid signaling pathways, without the confounding off-target effects associated with broader SH inhibitors like AA26-9 [1]. The restricted target profile enables cleaner phenotypic analysis.

Comparative Profiling of Serine Hydrolase Inhibitor Selectivity

Given its well-characterized narrow target scope, AA38-3 serves as an essential comparator compound in studies aimed at profiling the selectivity of newly developed serine hydrolase inhibitors. Using competitive ABPP [1], researchers can benchmark the target engagement profile of their novel inhibitor against AA38-3's defined set of three targets (ABHD6, ABHD11, FAAH), providing a clear reference point for assessing relative selectivity [1].

Validation of Target Engagement in ABHD6, ABHD11, or FAAH Knockdown/Overexpression Models

AA38-3 can be used as a pharmacological tool to complement genetic manipulation of ABHD6, ABHD11, or FAAH. In cells where one of these enzymes is knocked down or overexpressed, treatment with AA38-3 can help confirm that observed phenotypic changes are specifically due to altered activity of these targets, rather than other SHs, as AA38-3's inhibition is restricted to this subset [1].

Negative Control for Broad-Spectrum Serine Hydrolase Inhibition Experiments

In experimental setups designed to assess the effects of broad-spectrum SH inhibition (e.g., using AA26-9), AA38-3 can serve as a critical negative control. Because AA38-3 inhibits only 3 SHs while AA26-9 inhibits >20 [1], any phenotype observed with AA26-9 but not with AA38-3 can be attributed to the inhibition of one or more of the >17 SHs uniquely targeted by AA26-9. This differential approach is powerful for deconvoluting complex SH biology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for AA38-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.